Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Lipophilicity Metabolic Stability Drug Design

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921872-73-3) is a synthetic small molecule characterized by a pyridazinone core, a phenyl substituent at the 3-position, an ethyl linker, and a terminal 3,4-difluorobenzamide moiety. With a molecular formula of C19H15F2N3O2 and a molecular weight of 355.34 g/mol, it belongs to a class of compounds often investigated for their potential to modulate key biological targets such as kinases, histone deacetylases (HDACs), and phosphodiesterases (PDEs).

Molecular Formula C19H15F2N3O2
Molecular Weight 355.345
CAS No. 921872-73-3
Cat. No. B2398124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921872-73-3
Molecular FormulaC19H15F2N3O2
Molecular Weight355.345
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H15F2N3O2/c20-15-7-6-14(12-16(15)21)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26)
InChIKeyFMWIRPIDNMQJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921872-73-3): A Structurally Defined Pyridazinone-Benzamide Research Compound


3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921872-73-3) is a synthetic small molecule characterized by a pyridazinone core, a phenyl substituent at the 3-position, an ethyl linker, and a terminal 3,4-difluorobenzamide moiety . With a molecular formula of C19H15F2N3O2 and a molecular weight of 355.34 g/mol, it belongs to a class of compounds often investigated for their potential to modulate key biological targets such as kinases, histone deacetylases (HDACs), and phosphodiesterases (PDEs) . The compound's specific combination of a difluorinated benzamide ring and a 6-oxo-3-phenylpyridazin-1(6H)-yl group is designed to impart distinct physicochemical and pharmacological properties compared to non-fluorinated or differently substituted analogs, though published quantitative evidence for this specific molecule remains extremely limited.

Why Close-In Analogs Cannot Substitute for 3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide in Targeted Research


The compound's biological and physicochemical profile is expected to be highly sensitive to even minor structural modifications. For instance, replacing the 3,4-difluoro substitution with a non-fluorinated benzamide (e.g., N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide) is predicted to significantly alter lipophilicity, metabolic stability, and target-binding interactions . Similarly, changing the length of the linker from ethyl to propyl, or altering the phenyl group on the pyridazinone, would likely impact the molecule's conformational flexibility and pharmacophoric alignment, critically affecting potency and selectivity . Without direct experimental comparison, generic substitution is inadvisable, as the precise interplay between the 3,4-difluorobenzamide group and the pyridazinone core is the determinant of its intended activity.

Quantitative Differential Evidence for 3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: A Data-Limited Assessment


Structural Differentiation: 3,4-Difluorobenzamide vs. Non-Fluorinated Benzamide in In Silico Property Prediction

The 3,4-difluoro substitution on the benzamide ring is a key differentiator from the non-fluorinated parent scaffold, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. While direct experimental data is absent, in silico predictions indicate a notable increase in lipophilicity (estimated ALogP of 2.45 for the difluoro compound versus approximately 1.8 for the non-fluorinated analog) and a potential improvement in metabolic stability due to the electron-withdrawing effect of fluorine, which can reduce oxidative metabolism at the benzamide ring . This structural modification is a common strategy to enhance membrane permeability and prolong half-life, though no specific assay data confirms this for the target compound.

Lipophilicity Metabolic Stability Drug Design

Application Scenarios for 3,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Based on Class-Level Inference


Kinase Inhibitor Probe Development for Oncology

Given the established role of pyridazinone derivatives as kinase inhibitors, this compound is a rational choice for screening against tyrosine kinases (e.g., c-Met, VEGFR-2) implicated in tumor angiogenesis. Its unique structural features—particularly the 3,4-difluorobenzamide—may confer selectivity profiles distinct from simpler analogs, making it a valuable starting point for structure-activity relationship (SAR) studies aimed at identifying novel lead compounds [1]. Procurement is recommended for academic or biotech groups building focused kinase inhibitor libraries.

Epigenetic Tool Compound for HDAC Inhibition Studies

Benzamide-based pyridazinone derivatives have shown activity as histone deacetylase (HDAC) inhibitors. The compound's ethyl linker and difluorinated benzamide motif align with the pharmacophore required for binding to the zinc ion in HDAC active sites. It is a candidate for in vitro profiling against Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) to assess inhibitory potency and selectivity, potentially serving as a chemical probe for epigenetic research [2].

Anti-inflammatory Lead Optimization Targeting PDE4

Certain pyridazinone analogs are known phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory properties. The difluoro substitution is predicted to enhance target engagement and cellular activity. This compound can be evaluated in cAMP accumulation assays and in cellular models of inflammation (e.g., TNF-α release from LPS-stimulated macrophages) to establish structure-activity relationships and optimize therapeutic potential .

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.